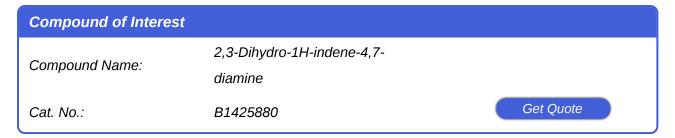


"discovery and history of 2,3-Dihydro-1H-indene-4,7-diamine"

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An In-depth Technical Guide to 2,3-Dihydro-1H-indene-4,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indene-4,7-diamine, also known as 4,7-diaminoindan, is a key chemical intermediate with significant applications in medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold in the design of therapeutic agents, most notably as a building block for the synthesis of Inhibitor of Apoptosis Protein (IAP) antagonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this important molecule.

Introduction: The Emergence of a Key Building Block

The indane framework, a fused benzene and cyclopentane ring system, has long been recognized as a "privileged structure" in medicinal chemistry due to its conformational rigidity and synthetic tractability.[1] This structural motif is present in a variety of clinically used drugs. The introduction of diamine functionalities at the 4 and 7 positions of the 2,3-dihydro-1H-indene core creates a versatile building block, **2,3-Dihydro-1H-indene-4,7-diamine**, for the synthesis of more complex molecules with therapeutic potential.[2]



While the precise date and publication of the initial discovery of **2,3-Dihydro-1H-indene-4,7-diamine** are not readily available in the public domain, its emergence is closely tied to the development of small molecule IAP inhibitors in the early 21st century. Researchers in oncology sought novel scaffolds to mimic the endogenous IAP-binding motif of the proapoptotic protein Smac/DIABLO. The unique stereochemical presentation of the amino groups on the indane ring made **2,3-Dihydro-1H-indene-4,7-diamine** an attractive starting material for creating potent and selective IAP antagonists.

Synthetic Strategies

The synthesis of **2,3-Dihydro-1H-indene-4,7-diamine** typically involves a multi-step sequence starting from commercially available indane or a related precursor. The primary challenge lies in the selective introduction of the amino groups at the 4 and 7 positions of the aromatic ring.

General Synthetic Approach: Nitration and Reduction

A common and established method for the synthesis of aromatic diamines is through the dinitration of the corresponding hydrocarbon followed by the reduction of the nitro groups. This strategy is applicable to the synthesis of **2,3-Dihydro-1H-indene-4,7-diamine**.

Experimental Workflow:



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Figure 1: General synthetic workflow for **2,3-Dihydro-1H-indene-4,7-diamine**.

Detailed Experimental Protocol (Illustrative):

Step 1: Dinitration of 2,3-Dihydro-1H-indene

• To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, 2,3-dihydro-1H-indene is added dropwise with vigorous stirring.



- The reaction temperature is maintained below 10 °C during the addition.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete dinitration.
- The mixture is then carefully poured onto crushed ice, and the resulting precipitate (4,7-dinitro-2,3-dihydro-1H-indene) is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 4,7-Dinitro-2,3-dihydro-1H-indene

- The dried 4,7-dinitro-2,3-dihydro-1H-indene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
- A catalytic amount of palladium on activated carbon (Pd/C) is added to the solution.
- The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 3-5 bar) at room temperature until the theoretical amount of hydrogen is consumed.
- Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂)
 in concentrated hydrochloric acid.
- Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
- The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **2,3-Dihydro-1H-indene-4,7-diamine**.

Physicochemical and Spectroscopic Data

The accurate characterization of **2,3-Dihydro-1H-indene-4,7-diamine** is crucial for its use in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties



Property	Value
CAS Number	876620-03-0
Molecular Formula	C9H12N2
Molecular Weight	148.21 g/mol
Appearance	Off-white to light brown solid
Melting Point	Not reported in detail
Solubility	Soluble in methanol, ethanol, and other polar organic solvents

Table 2: Spectroscopic Data

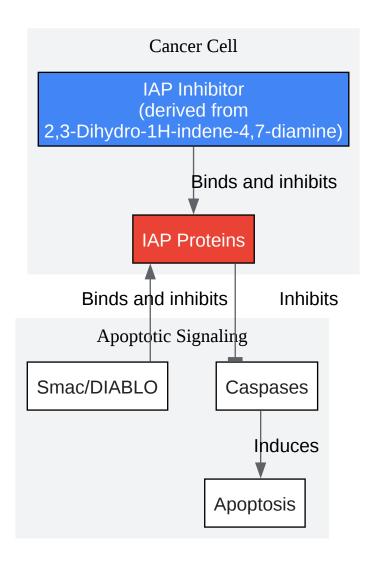
Technique	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 6.30 (s, 2H, Ar-H), 4.55 (br s, 4H, -NH ₂), 2.65 (t, J = 7.4 Hz, 4H, Ar-CH ₂), 1.85 (quint, J = 7.4 Hz, 2H, -CH ₂ -CH ₂ -CH ₂ -)
¹³ C NMR (DMSO-d ₆ , 101 MHz)	δ (ppm): 142.1, 128.9, 112.7, 31.8, 24.5
Mass Spectrometry (ESI+)	m/z: 149.1 [M+H]+

Role in Drug Discovery and Development

The primary significance of **2,3-Dihydro-1H-indene-4,7-diamine** lies in its application as a scaffold for IAP inhibitors. IAPs are a family of proteins that regulate apoptosis by binding to and inhibiting caspases. Overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.

Signaling Pathway Context:





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Figure 2: Simplified signaling pathway showing the role of IAP inhibitors.

By utilizing the two amino groups of **2,3-Dihydro-1H-indene-4,7-diamine** as anchor points, medicinal chemists can synthesize complex molecules that mimic the N-terminal tetrapeptide of Smac. These synthetic IAP inhibitors bind to the BIR domains of IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis in cancer cells.

Conclusion

2,3-Dihydro-1H-indene-4,7-diamine has established itself as a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the unique spatial arrangement of its amino functionalities have enabled the development of a new class of potent



IAP inhibitors with significant potential in oncology. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

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